![molecular formula C18H21N3O5S B2819168 N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-61-7](/img/structure/B2819168.png)
N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Synthesis and Antitumor Activity: Research has been conducted on the synthesis of quinazoline derivatives and their screening for antitumor activity. These compounds have shown moderate antitumor activity against various malignant tumor cells, with specific sensitivity observed in certain cancer cell lines like UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
- Molecular Docking Studies: Some quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad spectrum antitumor activity with potency comparable or superior to that of standard treatments. Molecular docking studies were performed to understand their mechanism of action, suggesting potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Applications
- Synthesis and Evaluation for Antimicrobial Activity: Novel synthesis approaches have been explored for quinazoline derivatives, with some compounds showing significant antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents (Raval, Naik, & Desai, 2012).
Anti-inflammatory Applications
- Evaluation for Anti-inflammatory Activity: Research into quinazolin-4-one derivatives has identified compounds with anti-inflammatory activity, indicating potential therapeutic applications for inflammatory conditions. The structural modifications of these molecules have a direct impact on their efficacy and potency (Kumar & Rajput, 2009).
Wirkmechanismus
Target of Action
CCG-33714, also known as SR-01000559984, is a potent small molecule inhibitor that primarily targets the Regulator of G protein Signaling 4 (RGS4) . RGS4 is a member of the RGS protein family, which are regulatory molecules that act as GTPase activating proteins (GAPs) for G alpha subunits of heterotrimeric G proteins .
Mode of Action
CCG-33714 exerts its effects by inhibiting the function of RGS4. It enhances the analgesic effect mediated by [D-Ala²,N-MePhe⁴,Gly-ol]-enkephalin by removing RGS4-mediated inhibition of opioid receptors (ORs) and by preventing OR internalization in the spinal cord .
Biochemical Pathways
The inhibition of RGS4 by CCG-33714 affects the Rho/serum response factor (SRF) pathway. This pathway plays a crucial role in cell adhesion, migration, invasion, extravasation, survival, and proliferation . By inhibiting RGS4, CCG-33714 disrupts the transcriptional responses of the Rho pathway in cancer .
Result of Action
CCG-33714 has shown activity in several in vitro cancer cell functional assays. It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-33714 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-16(19-9-11-3-2-6-24-11)4-1-5-21-17(23)12-7-14-15(26-10-25-14)8-13(12)20-18(21)27/h7-8,11H,1-6,9-10H2,(H,19,22)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFBVSGSNUIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.